Superior Anti-Leishmanial Potency of Lyoniside Compared to its Diastereomer Saracoside
Lyoniside demonstrates a quantifiable potency advantage over its closest structural analog, saracoside, in the inhibition of Leishmania donovani, the causative agent of visceral leishmaniasis. This is a critical differentiator, as it highlights that even minor stereochemical variations within the same class can lead to significant differences in biological efficacy [1].
| Evidence Dimension | Inhibition of intracellular L. donovani amastigotes |
|---|---|
| Target Compound Data | IC50 = 0.79 μM |
| Comparator Or Baseline | Saracoside IC50 = 0.82 μM |
| Quantified Difference | Lyoniside is ~3.7% more potent in vitro |
| Conditions | In vitro assay on L. donovani amastigotes inside murine macrophages |
Why This Matters
This head-to-head data justifies selecting Lyoniside over saracoside for in vitro studies where maximizing potency against the target pathogen is a primary goal.
- [1] Dos Santos, A. L., et al. (2020). Use of Natural Products in Leishmaniasis Chemotherapy: An Overview. Frontiers in Pharmacology, 11, 579342. View Source
